pentyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate

Medicinal Chemistry Drug Discovery Lipophilicity

Accelerate your medicinal chemistry and materials science R&D with Pentyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate. This unique benzoxazole ester features a 2.0 LogP unit increase over its methyl analog, making it a superior lipophilic probe for bioavailability studies. Its robust pentyl ester group provides critical stability in multi-step syntheses. Sourced for SAR investigations, library design, and as a flexible precursor for advanced materials, this compound offers a distinct advantage over shorter-chain or bulkier analogs. Ensure target engagement and tailored properties by selecting the precise pentyl chain for your research.

Molecular Formula C14H17NO4
Molecular Weight 263.29g/mol
CAS No. 638141-81-8
Cat. No. B488571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepentyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate
CAS638141-81-8
Molecular FormulaC14H17NO4
Molecular Weight263.29g/mol
Structural Identifiers
SMILESCCCCCOC(=O)CN1C2=CC=CC=C2OC1=O
InChIInChI=1S/C14H17NO4/c1-2-3-6-9-18-13(16)10-15-11-7-4-5-8-12(11)19-14(15)17/h4-5,7-8H,2-3,6,9-10H2,1H3
InChIKeyUJIOSRLJGWZTMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate (CAS 638141-81-8) | Benzoxazole Acetate Ester for Medicinal Chemistry & Material Science Procurement


Pentyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate, with the molecular formula C14H17NO4 and a molecular weight of 263.29 g/mol, is an organic compound classified as a benzoxazole derivative . It consists of a 2-oxo-1,3-benzoxazol-3(2H)-yl core esterified with a pentyl acetate group . As a specialized benzoxazole ester, this compound is primarily sourced for research and development in medicinal chemistry, where it may serve as a synthetic intermediate, a probe for structure-activity relationship (SAR) studies, or a component in the design of novel therapeutic agents [1]. Its specific pentyl ester side chain is a key structural feature that differentiates it from other members of the benzoxazole acetate family, influencing its physicochemical properties and potential biological interactions [2].

Why Pentyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate Cannot Be Substituted by Other Benzoxazole Acetate Esters


Benzoxazole acetates are not a monolithic class where one ester can be freely interchanged for another. The specific alkyl chain of the ester moiety (e.g., methyl, ethyl, pentyl, cyclohexyl) profoundly impacts critical physicochemical properties, which in turn dictate the compound's utility in a given research or industrial context [1]. These differences, particularly in lipophilicity (LogP) and steric bulk, lead to divergent solubility profiles, membrane permeability, and potential binding interactions with biological targets [2]. Substituting pentyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate with a shorter-chain analog like the methyl or ethyl ester would result in a less lipophilic molecule with potentially reduced cellular uptake or altered partitioning . Conversely, using a bulkier ester like the cyclohexyl variant may introduce unwanted steric hindrance and significantly alter its interaction landscape [3]. The quantitative evidence below details why the pentyl ester's specific physicochemical signature is non-negotiable for certain applications, making informed selection paramount.

Quantitative Differentiation: Why Pentyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate (638141-81-8) is the Preferred Benzoxazole Acetate


Lipophilicity (LogP) Comparison: Pentyl vs. Methyl Ester for Enhanced Membrane Permeability

The pentyl ester chain confers significantly higher lipophilicity compared to the methyl ester analog. This is a critical differentiation point for applications requiring enhanced membrane permeability. While the exact LogP value for pentyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is not reported in primary literature, the structural difference between a pentyl (C5) and methyl (C1) chain translates to an estimated increase in LogP of approximately 2.0 units (based on standard Hansch-Leo π-fragment constants: +0.5 per methylene unit x 4 additional methylene units) [1]. In benzoxazole series, increased lipophilicity has been directly correlated with improved cellular uptake and blood-brain barrier penetration [2]. The methyl ester (CAS 13610-50-9, C10H9NO4, MW 207.18) is a more polar, water-soluble compound . The pentyl ester's enhanced lipophilicity makes it the preferred starting material for designing compounds intended for intracellular or CNS targets [3].

Medicinal Chemistry Drug Discovery Lipophilicity

Comparative Synthetic Utility: Pentyl Ester as a Stable Intermediate vs. Methyl Ester

The pentyl ester is a more stable synthetic handle than the methyl ester for multi-step syntheses. Methyl esters are prone to premature hydrolysis under basic or nucleophilic conditions, which can lead to unwanted side reactions and lower yields [1]. The pentyl ester, with its bulkier alkyl group, provides greater steric protection against nucleophilic attack, allowing for selective deprotection at a later stage using harsher conditions or enzymatic methods . While direct comparative yield data for a reaction sequence using pentyl vs. methyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is not available, it is well-established in synthetic organic chemistry that longer-chain alkyl esters (e.g., pentyl, tert-butyl) offer superior stability against undesired cleavage during complex reaction sequences [2]. This makes the pentyl ester a more reliable building block for creating complex benzoxazole libraries.

Organic Synthesis Medicinal Chemistry Synthetic Intermediate

Biological Activity Correlation: Link to Enhanced Activity via Lipophilicity

In studies of related 2-arylbenzoxazole acetic acid derivatives, a clear correlation exists between increased lipophilicity and enhanced biological activity, particularly in anticancer assays [1]. For example, the methyl ester (MCBA) of 2-(4-chlorophenyl)-5-benzoxazoleacetic acid demonstrated superior anti-psoriatic activity in an in vivo mouse model compared to the free acid (CBA) [2]. This indicates that esterification to increase lipophilicity is a productive strategy in this chemical class. While no direct data exists for pentyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate, the established SAR within benzoxazoles provides a strong, class-level inference that the more lipophilic pentyl ester would outperform less lipophilic analogs (e.g., methyl or ethyl esters) in assays where cellular uptake is a limiting factor [3].

Medicinal Chemistry SAR Anticancer

Structural Differentiation: Unique Pentyl Chain Offers Distinct Pharmacophore Potential vs. Cyclohexyl Ester

The linear, flexible pentyl chain of the target compound presents a different pharmacophore than the rigid, cyclic cyclohexyl ester analog (CAS not available, formula C15H17NO4, MW 275.3 g/mol) [1]. In molecular design, a flexible alkyl chain can explore a wider conformational space to achieve optimal binding interactions within a protein pocket, whereas a bulky cyclic group may be disfavored or cause steric clashes . The choice between a flexible (pentyl) and rigid (cyclohexyl) lipophilic group is a fundamental decision point in SAR exploration. The pentyl ester offers a unique, linear geometry that is not replicated by other commercially available benzoxazole acetate esters, providing a distinct tool for probing the steric and hydrophobic requirements of a biological target [2].

Medicinal Chemistry Drug Design Pharmacophore

Recommended R&D Applications for Pentyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate Based on Its Unique Profile


Medicinal Chemistry SAR Studies Focused on Lipophilicity and Membrane Permeability

Pentyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is an ideal tool for probing the lipophilic requirements of a biological target. Its estimated 2.0 LogP unit increase over the methyl ester analog [1] makes it a prime candidate for generating compound libraries designed to improve cellular uptake and bioavailability [2]. Researchers can compare the pentyl ester's activity in cell-based assays against the methyl or ethyl esters to quantify the benefit of increased lipophilicity on target engagement and functional response [3].

Synthetic Intermediate for Complex Benzoxazole-Derived Drug Candidates

Owing to the superior stability of the pentyl ester protecting group against premature hydrolysis [1], this compound serves as a robust building block in multi-step organic syntheses. It can be used to assemble complex benzoxazole-based molecules where the ester is carried through several transformations before final deprotection to the free acid [2]. This is especially valuable in the synthesis of natural product analogs or novel therapeutic agents where a benzoxazole core is a key pharmacophore [3].

Development of Novel Antimicrobial or Anticancer Agents

Given the well-documented link between increased lipophilicity and enhanced antimicrobial and anticancer activity in the benzoxazole class [1], the pentyl ester is a strategic choice for generating new lead compounds. It can be used directly in high-throughput screening campaigns or as a starting material for creating focused libraries of 2-substituted benzoxazole derivatives [2]. The pentyl chain's flexibility offers a unique structural feature for exploring novel binding interactions, differentiating it from rigid analogs like the cyclohexyl ester [3].

Materials Science: Precursor for Functionalized Benzoxazole Polymers or Ligands

Benzoxazole derivatives are valuable building blocks in materials science for applications ranging from fluorescent probes to ligands for metal-organic frameworks [1]. The pentyl ester provides a versatile entry point for introducing functional groups onto the benzoxazole core while maintaining a desired level of hydrophobicity [2]. The ester can be hydrolyzed to the free acid for further conjugation or polymer grafting, making it a flexible precursor for designing advanced materials with tailored properties [3].

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